molecular formula C12H11ClN2O2 B1374114 Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1275687-89-2

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1374114
CAS No.: 1275687-89-2
M. Wt: 250.68 g/mol
InChI Key: MZKILUYDQDRISU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, analgesic, and anticancer agents.

    Biological Studies: The compound is employed in biological studies to investigate its effects on different biological targets, including enzymes and receptors.

    Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of pyrazole derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

Target of Action

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to interact with various targets. For instance, a similar compound, SR-9009, is known to act as an agonist for the nuclear receptors subfamily 1 group D member 1 and 2 . These receptors are part of the body’s internal clock mechanism and play a crucial role in regulating circadian rhythms .

Mode of Action

Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate (atp), a molecule that provides energy for many processes in living cells . This disruption leads to cellular death and ultimately organism mortality .

Biochemical Pathways

Related compounds like pyraclostrobin, another pyrazole derivative, inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of fungal growth .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to display superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Biochemical Analysis

Biochemical Properties

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that this compound may have antioxidant properties, helping to mitigate oxidative stress within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions enhance the antioxidant defense system, thereby protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under various conditions, but its efficacy may decrease due to degradation over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as neuroprotection and antioxidant activity. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in the glutathione pathway, which helps in detoxifying reactive intermediates and maintaining cellular redox balance . These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, which may enhance its therapeutic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles within the cell, potentially through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.

Preparation Methods

The synthesis of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and methyl hydrazine.

    Formation of Hydrazone: 4-chlorobenzaldehyde is reacted with methyl hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Esterification: The resulting pyrazole derivative is then esterified with methanol to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.

Chemical Reactions Analysis

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(7-10(14-15)12(16)17-2)8-3-5-9(13)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKILUYDQDRISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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